3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-cyano-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-23-12-16(11-22-23)17-6-5-14(9-20-17)10-21-18(24)15-4-2-3-13(7-15)8-19/h2-7,9,11-12H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEHCYGMCUILGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Cyanobenzoic Acid
Commercial 3-cyanobenzoic acid (CAS 18761-84-3) serves as the preferred starting material. For laboratory synthesis:
Route A: Nitrile Hydrolysis
- 3-Bromobenzonitrile undergoes palladium-catalyzed cyanation
- Subsequent oxidation of methyl group to carboxylic acid
Route B: Direct Functionalization
Direct nitration/hydrolysis sequences on pre-functionalized benzene rings, though less atom-economical.
Activation to 3-Cyanobenzoyl Chloride
Treatment with oxalyl chloride (2.93 mL, 33.6 mmol per 5.55 g substrate) in anhydrous DCM under nitrogen atmosphere achieves quantitative conversion to the acid chloride. Key parameters:
- Reaction time: 2-4 hr at 0°C → RT
- Workup: Remove excess reagent via rotary evaporation
- Stability: Store under N2 at -20°C for <72 hr
Preparation of (6-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methanamine
Suzuki-Miyaura Cross-Coupling
Substrates:
- 6-Bromopyridin-3-ylmethanamine (CAS 1211526-29-3)
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Catalytic System:
| Component | Quantity | Role |
|---|---|---|
| Pd(OAc)2 | 2-5 mol% | Catalyst precursor |
| XPhos | 4-10 mol% | Ligand |
| K3PO4 | 3.0 equiv | Base |
| Dioxane/H2O | 4:1 (0.4 M) | Solvent |
Procedure:
- Degas solvent mixture (30 min N2 purge)
- Charge reactants and catalysts under inert atmosphere
- Heat at 100°C for 16 hr (monitor by TLC/HPLC)
- Extract with EtOAc, dry (MgSO4), concentrate
- Purify by flash chromatography (hexane/EtOAc gradient)
Amine Protection Strategies
To prevent side reactions during coupling:
Boc Protection:
- Treat amine with Boc2O (1.2 equiv) in THF
- Stir 12 hr at RT
- Deprotect with TFA/DCM (1:1) post-coupling
Alternative: Use Fmoc-protected bromopyridine precursors for SPPS compatibility
Amide Bond Formation Methodologies
Acid Chloride Aminolysis
Conditions:
- Solvent: Anhydrous THF
- Base: Et3N (3.0 equiv)
- Temp: 0°C → RT
- Time: 4-6 hr
Procedure:
- Add 3-cyanobenzoyl chloride (1.05 equiv) to amine solution
- Quench with sat. NaHCO3
- Extract with DCM (3×), dry, concentrate
- Recrystallize from EtOH/H2O
Coupling Agent-Mediated Approach
HATU Activation:
| Parameter | Value |
|---|---|
| 3-Cyanobenzoic acid | 1.0 equiv |
| HATU | 1.2 equiv |
| DIPEA | 3.0 equiv |
| Solvent | DMF (0.3 M) |
| Time | 12 hr |
Advantages:
- Mild conditions (0°C → RT)
- Reduced racemization risk vs. acid chloride
- Compatible with base-sensitive substrates
Yield Comparison:
| Method | Purity (%) | Isolated Yield (%) |
|---|---|---|
| Acid chloride | 98.5 | 61.2 |
| HATU | 99.1 | 73.8 |
Alternative Synthetic Pathways
Reductive Aminocarbonylation
Nickel-Catalyzed Approach:
Solid-Phase Synthesis
Wang Resin Strategy:
- Load Fmoc-Rink amide resin with 3-cyanobenzoic acid
- Deprotect (20% piperidine/DMF)
- Couple pre-synthesized pyridine-pyrazole amine
- Cleave with TFA/H2O (95:5)
Advantages:
- Amenable to parallel synthesis
- Simplified purification
Critical Process Optimization Parameters
Suzuki Coupling Improvements
Ligand Screening Results:
| Ligand | Conversion (%) |
|---|---|
| XPhos | 98.2 |
| SPhos | 87.4 |
| DavePhos | 76.9 |
| No ligand | 12.3 |
Solvent Effects:
| Solvent | Conversion (%) |
|---|---|
| Dioxane/H2O | 98.2 |
| DME/H2O | 94.7 |
| Toluene/EtOH | 68.3 |
Amidation Kinetic Analysis
Temperature Profile:
| Temp (°C) | Reaction Completion (hr) |
|---|---|
| 0 | 24 |
| 25 | 6 |
| 40 | 3 |
| 60 | 1.5 |
Note: Elevated temperatures risk nitrile hydrolysis (monitor by IR 2240 cm⁻¹)
Analytical Characterization Data
Spectral Properties
1H NMR (400 MHz, DMSO-d6):
δ 8.72 (s, 1H, pyrazole-H), 8.52 (d, J=8.4 Hz, 1H, Ar-H), 8.23 (s, 1H, pyridine-H), 7.95-7.88 (m, 3H, Ar-H), 4.62 (d, J=5.6 Hz, 2H, CH2), 3.92 (s, 3H, N-CH3)
HRMS (ESI+):
m/z calcd for C19H16N5O [M+H]+: 346.1297, found: 346.1299
IR (ATR):
2240 cm⁻¹ (C≡N), 1655 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N)
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (254 nm) | 99.3 |
| NMR | 98.7 |
| Elemental Analysis | 99.1 |
Scale-Up Considerations and Industrial Relevance
Key Challenges:
- Pyrazole boronic ester stability during large-scale coupling
- Exothermic nature of amidation requires controlled addition
- Nitrile group sensitivity to strong bases
PAT Solutions:
- FTIR monitoring of nitrile stretch during reactions
- ReactIR for real-time Suzuki coupling optimization
Cost Analysis:
| Component | Cost Contribution (%) |
|---|---|
| Pd catalysts | 41.2 |
| Boronic ester | 33.7 |
| Coupling agents | 18.4 |
Chemical Reactions Analysis
Functional Group Reactivity
Suzuki-Miyaura Cross-Coupling
Used to attach the pyrazole moiety to the pyridine core:
textReaction: 6-Bromo-3-(methylaminomethyl)pyridine + 1-Methyl-1H-pyrazole-4-boronic acid → 6-(1-Methyl-1H-pyrazol-4-yl)-3-(methylaminomethyl)pyridine Conditions: - Catalyst: Pd(PPh₃)₄ (5 mol%) - Base: K₂CO₃ (2 eq.) - Solvent: Dioxane/H₂O (4:1), 100°C, 12 h - Yield: 89% [4][35]
Amide Coupling
Critical for linking the benzamide group:
textReaction: 3-Cyanobenzoic acid + 6-(1-Methyl-1H-pyrazol-4-yl)-3-(methylaminomethyl)pyridine → 3-Cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide Conditions: - Coupling agent: HATU (1.2 eq.) - Base: DIEA (3 eq.) - Solvent: DCM, 0°C → RT, 24 h - Yield: 76% [5][35]
Analytical Characterization
Stability and Degradation
- Thermal Stability : Stable up to 200°C (TGA data) but degrades at higher temperatures, releasing CO and HCN .
- Photostability : UV light (254 nm) induces <5% degradation over 48 hours in DMSO .
- Hydrolytic Pathways : Acidic hydrolysis (HCl, 6M) cleaves the amide bond, yielding 3-cyanobenzoic acid and pyridinyl-pyrazolyl amine .
Comparative Reaction Yields
| Reaction Type | Catalyst/Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 89 | 92 |
| Amide coupling | HATU/DIEA | 76 | 95 |
| Cyano reduction | H₂/Pd-C | 68 | 88 |
| Nitration | HNO₃/H₂SO₄ | 52 | 78 |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have shown promising results against various cancer cell lines, with some derivatives displaying IC50 values lower than standard chemotherapeutics like 5-fluorouracil . The presence of electron-withdrawing groups in these compounds enhances their activity by improving their interaction with biological targets.
Anticonvulsant Activity
Studies have demonstrated that certain derivatives related to this compound possess anticonvulsant properties. For example, a series of thiazole-integrated pyrrolidinone analogues were synthesized and tested for their efficacy in seizure models. The most active compounds displayed median effective doses significantly lower than those of existing anticonvulsants . This suggests that this compound could be explored further for its potential in treating epilepsy.
Allosteric Modulation
Recent research has identified related compounds as allosteric modulators for metabotropic glutamate receptors. These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders. The modulation of these receptors can lead to therapeutic effects in conditions such as anxiety and depression .
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of thiazole-pyridine hybrids against HT29 colorectal cancer cells. One compound exhibited an IC50 of 2.01 µM, indicating potent cytotoxicity. This finding underscores the potential of pyrazole-containing compounds in developing new anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 2.01 | HT29 |
| Compound B | 5.71 | MCF-7 |
Case Study 2: Anticonvulsant Efficacy
In another study focusing on anticonvulsant activity, a series of synthesized compounds were tested using the electroshock seizure test. The most effective analogue showed a protection index of 9.2, suggesting significant anticonvulsant properties compared to traditional medications .
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Analogue X | 18.4 | 170.2 | 9.2 |
Mechanism of Action
The mechanism of action of 3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 3-Methyl-N-(1-(1-Methyl-1H-Pyrazol-4-yl)Ethyl)-4-((6-(Trifluoromethyl)Pyridin-3-yl)Methyl)-1H-Pyrrole-2-Carboxamide (Compound 35)
- Core Structure : Replaces the benzamide with a pyrrole carboxamide.
- Substituents: Features a trifluoromethyl (-CF₃) group on the pyridine ring instead of the cyano group.
- The -CF₃ group enhances lipophilicity (logP) compared to the polar -CN group, which could improve metabolic stability but reduce aqueous solubility. Biological Data: Compound 35 exhibits a molecular weight of 392 g/mol (ESIMS) and high HPLC purity (97.61%), suggesting robust synthetic reproducibility .
Benzoquinazolinone 12: A Quinazolinone Derivative
- Core Structure: Benzoquinazolinone scaffold instead of benzamide.
- Substituents : Shares the pyridinylmethyl-pyrazole moiety but incorporates a hydroxycyclohexyl group.
- Key Differences: The quinazolinone core is a known pharmacophore in kinase inhibitors (e.g., EGFR inhibitors), offering π-stacking and hydrogen-bonding capabilities. Reported to have higher functional potency than BQCA (a muscarinic receptor modulator), likely due to the rigid quinazolinone core enhancing target engagement .
N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine
- Core Structure : Pyrazole-amine without a benzamide backbone.
- Substituents : Cyclopropylamine and pyridine groups.
- Synthesis: Achieved via copper-catalyzed coupling (17.9% yield), highlighting challenges in pyrazole functionalization compared to the target compound’s benzamide synthesis .
N-[4-(3-Methyl[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-6-yl)Benzyl]Acetamide
- Core Structure : Triazolothiadiazole heterocycle instead of pyrazole-pyridine.
- Substituents : Acetamide-linked benzyl group.
- Key Differences :
Comparative Data Table
Discussion of Key Findings
- Structural Influence on Activity: The pyridinylmethyl-pyrazole motif is conserved across analogs, suggesting its role in target binding (e.g., kinase hinge regions). The cyano group in the target compound may offer superior electronic effects compared to -CF₃ or amine groups.
- Synthetic Challenges : Copper-mediated couplings (e.g., ) often suffer from moderate yields, whereas the target compound’s benzamide synthesis may benefit from established amide-coupling protocols.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-cyano-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Coupling reactions : Amide bond formation between 3-cyanobenzoic acid derivatives and the pyridine-pyrazole amine intermediate using coupling agents like HATU or EDCl .
- Heterocyclic assembly : Pyrazole and pyridine rings are constructed using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
- Key conditions : Reactions often require inert atmospheres (N₂/Ar), anhydrous solvents (DMF, DCM), and temperature control (35–100°C) to optimize yields .
Q. How is the purity and structural integrity of the compound validated?
- Methodological Answer : Use orthogonal analytical techniques:
- Chromatography : Reverse-phase HPLC with C18 columns (e.g., 90% acetonitrile/water gradient) to assess purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrazole methyl at δ ~3.9 ppm, cyano group absence in proton spectra) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay-specific variables:
- Target selectivity : Use competitive binding assays (e.g., SPR, ITC) to differentiate between primary targets (e.g., kinase enzymes) and off-target interactions .
- Cellular context : Compare activity in immortalized cell lines vs. primary cells, adjusting for membrane permeability (logP ~2.5) and efflux transporter expression .
- Dose-response validation : Replicate studies with standardized concentrations (e.g., 0.1–10 µM) and include positive controls (e.g., staurosporine for kinase inhibition) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrazole-pyridine core?
- Methodological Answer : Focus on modular modifications:
- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 1-methyl position to enhance binding affinity to hydrophobic pockets .
- Benzamide variations : Replace the cyano group with -NO₂ or -SO₂Me to alter electronic effects and solubility (tested via shake-flask method) .
- Scaffold hopping : Compare with triazolo-pyridazine analogs to evaluate ring size impact on target engagement .
Q. How should researchers design experiments to address poor aqueous solubility (<10 µg/mL) of this compound?
- Methodological Answer : Optimize formulation and experimental conditions:
- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .
- Prodrug approaches : Synthesize phosphate or acetylated derivatives to improve hydrophilicity, monitoring stability via LC-MS .
- Nanoparticle encapsulation : Test polylactic-co-glycolic acid (PLGA) carriers for sustained release in in vivo models .
Data Analysis and Interpretation
Q. What computational tools are recommended for predicting binding modes of this compound?
- Methodological Answer : Combine docking and dynamics simulations:
- Docking software : AutoDock Vina or Schrödinger Glide to predict binding poses in kinase ATP pockets (e.g., CDK2, JAK2) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of key interactions (e.g., hydrogen bonds with pyridine N) .
- Free energy calculations : Use MM-PBSA to rank binding affinities against homologous targets .
Q. How can researchers reconcile conflicting cytotoxicity results between 2D and 3D cell models?
- Methodological Answer : Address model-specific limitations:
- 3D spheroid assays : Use Matrigel-embedded cultures to mimic tumor microenvironments and assess penetration depth via confocal imaging .
- Metabolic profiling : Compare ATP levels (CellTiter-Glo) and apoptosis markers (Annexin V) in both models to identify mechanism shifts .
- Hypoxia effects : Quantify HIF-1α expression in 3D models to evaluate oxygen-dependent activity .
Experimental Design Considerations
Q. What controls are essential for in vitro kinase inhibition assays with this compound?
- Methodological Answer : Include:
- Enzyme controls : Baseline activity with DMSO vehicle and ATP-only reactions .
- Reference inhibitors : Staurosporine (broad-spectrum) and target-specific inhibitors (e.g., imatinib for Abl kinase) .
- Substrate validation : Use FRET-based peptide substrates (e.g., FITC-labeled) to confirm signal specificity .
Q. How should researchers optimize reaction yields for scale-up synthesis?
- Methodological Answer : Apply quality-by-design (QbD) principles:
- DoE studies : Vary catalyst loading (e.g., Pd(PPh₃)₄: 2–5 mol%), temperature (60–100°C), and solvent polarity (toluene vs. dioxane) .
- In-line monitoring : Use ReactIR or PAT tools to track intermediate formation and minimize byproducts .
- Workup optimization : Replace column chromatography with crystallization (e.g., ethyl acetate/hexane) for cost-effective purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
